molecular formula C16H20O4 B11842895 (3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate

(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate

Cat. No.: B11842895
M. Wt: 276.33 g/mol
InChI Key: NRFANSKMIDCQFY-UHFFFAOYSA-N
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Description

(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.5]decane ring system fused with a benzoate ester, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate typically involves the formation of the spirocyclic ring followed by esterification with benzoic acid. One common method starts with the cyclization of a suitable diol with an aldehyde or ketone to form the spirocyclic intermediate. This intermediate is then reacted with benzoic acid or its derivatives under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate is unique due to its specific spirocyclic structure and the presence of a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

(3-methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate

InChI

InChI=1S/C16H20O4/c1-15(19-14(17)13-8-4-2-5-9-13)12-18-16(20-15)10-6-3-7-11-16/h2,4-5,8-9H,3,6-7,10-12H2,1H3

InChI Key

NRFANSKMIDCQFY-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2(O1)CCCCC2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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